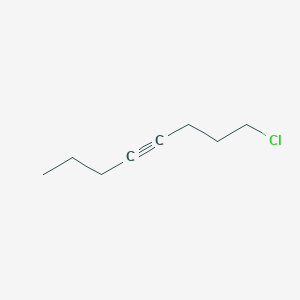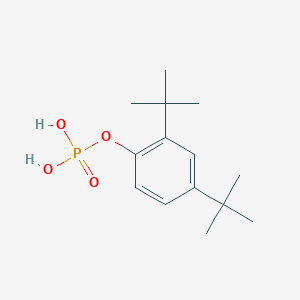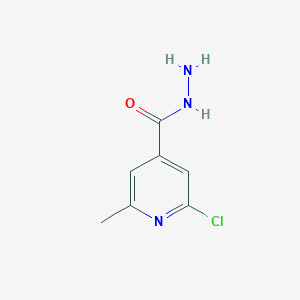
1-Chloro-4-octyne
Vue d'ensemble
Description
1-Chloro-4-octyne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C8H13Cl, and it features a chlorine atom attached to the fourth carbon of an octyne chain
Mécanisme D'action
Target of Action
1-Chloro-4-octyne is a type of alkyne, which are organic molecules made of the functional group carbon-carbon triple bonds . The primary targets of alkynes like this compound are typically other organic molecules in a chemical reaction. They can react with a variety of substances, including acids, bases, and other organic compounds, to form new products.
Mode of Action
The mode of action of this compound involves its triple bond. The triple bond is highly reactive due to its high electron density, making it an excellent target for addition reactions . In these reactions, the triple bond can be broken, and new atoms or groups of atoms can be added to the carbon atoms that were previously part of the triple bond .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the specific reaction it is involved in. As an alkyne, this compound can participate in a variety of reactions, including addition reactions, oxidation reactions, and reduction reactions . The products of these reactions can then go on to participate in other biochemical pathways.
Action Environment
The action of this compound can be influenced by a variety of environmental factors. For example, the pH of the environment can affect the reactivity of the triple bond . Additionally, the presence of other substances can also influence the reaction of this compound. For instance, certain catalysts can speed up the reaction, while other substances might inhibit the reaction .
Méthodes De Préparation
1-Chloro-4-octyne can be synthesized through several methods. One common synthetic route involves the reaction between acetylene and 1-bromopropane. Acetylene is first deprotonated by a strong base to form an acetylide anion, which then undergoes nucleophilic substitution with 1-bromopropane to yield this compound . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yields and purity.
Analyse Des Réactions Chimiques
1-Chloro-4-octyne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Addition Reactions: The triple bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles, leading to the formation of dihaloalkanes or haloalkenes.
Oxidation and Reduction: The compound can be oxidized to form carbonyl compounds or reduced to form alkanes or alkenes, depending on the reagents and conditions used.
Common reagents for these reactions include halogens (e.g., bromine, chlorine), hydrogen halides (e.g., hydrochloric acid), and strong bases (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-4-octyne has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the development of novel materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds that may have therapeutic applications.
Comparaison Avec Des Composés Similaires
1-Chloro-4-octyne can be compared to other alkynes and haloalkynes, such as:
1-Bromo-4-octyne: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
1-Chloro-2-octyne: Another isomer with the chlorine atom on the second carbon, resulting in different chemical behavior and applications.
Propriétés
IUPAC Name |
1-chlorooct-4-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl/c1-2-3-4-5-6-7-8-9/h2-3,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMMBXPBVPCUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510957 | |
| Record name | 1-Chlorooct-4-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51575-84-9 | |
| Record name | 1-Chloro-4-octyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51575-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chlorooct-4-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B3059442.png)
diphenyl-](/img/structure/B3059445.png)
![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B3059446.png)











